molecular formula C7H10O4S B560694 3-Methylbenzenesulfonic acid hydrate CAS No. 342385-54-0

3-Methylbenzenesulfonic acid hydrate

Cat. No.: B560694
CAS No.: 342385-54-0
M. Wt: 190.213
InChI Key: GHLYGGIKYFLYTH-UHFFFAOYSA-N
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Description

3-Methylbenzenesulfonic acid hydrate is an organic compound with the molecular formula C7H10O4S. It is a derivative of benzenesulfonic acid where a methyl group is substituted at the third position of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its strong acidic properties and solubility in water and other polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbenzenesulfonic acid hydrate can be synthesized through the sulfonation of toluene. The process involves the reaction of toluene with sulfuric acid or sulfur trioxide, resulting in the formation of 3-methylbenzenesulfonic acid. The hydrate form is obtained by crystallizing the product from water .

Industrial Production Methods: On an industrial scale, the sulfonation of toluene is carried out in large reactors where toluene is mixed with sulfuric acid under controlled temperature and pressure conditions. The reaction mixture is then cooled, and the product is crystallized to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzenesulfonic acid hydrate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions where the sulfonic acid group can be replaced by other substituents.

    Esterification: It reacts with alcohols to form esters.

    Neutralization: It can be neutralized by bases to form salts.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methylbenzenesulfonic acid hydrate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylbenzenesulfonic acid hydrate involves its strong acidic properties. It acts as a proton donor in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it can alter the pH of solutions, affecting enzyme activity and other biochemical processes.

Comparison with Similar Compounds

Uniqueness: 3-Methylbenzenesulfonic acid hydrate is unique due to its specific substitution pattern, which influences its solubility, reactivity, and applications in various fields. Its strong acidic nature and ability to form stable hydrates make it valuable in both laboratory and industrial settings .

Properties

IUPAC Name

3-methylbenzenesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.H2O/c1-6-3-2-4-7(5-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLYGGIKYFLYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342385-54-0
Record name m-Toluenesulfonic acid hydrate
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